molecular formula C7H10O2 B062737 (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane CAS No. 186521-82-4

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B062737
CAS No.: 186521-82-4
M. Wt: 126.15 g/mol
InChI Key: GPNBPQQQZHDRMZ-ZCFIWIBFSA-N
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Description

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is a high-value chiral synthon of significant importance in organic and medicinal chemistry. This compound serves as a protected, enantiomerically pure precursor to 2,3-O-isopropylidene-D-glyceraldehyde, a fundamental building block for the asymmetric synthesis of a wide range of biologically active molecules. Its core research value lies in the versatile ethynyl group at the C4 position, which allows for further functionalization via robust carbon-carbon bond-forming reactions, such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC "click" chemistry).

Properties

IUPAC Name

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNBPQQQZHDRMZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Dioxolane Carboxaldehyde Precursors

The synthesis typically begins with enantiomerically pure dioxolane derivatives. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde serves as a key intermediate, enabling the introduction of the ethynyl group via nucleophilic addition. This carboxaldehyde is synthesized from glycerol derivatives through ketalization with acetone, followed by selective oxidation of the primary alcohol to the aldehyde.

Ethynylating Agents

Ethynyl magnesium bromide (HC≡CMgBr) is the primary reagent for introducing the ethynyl group. Its preparation involves the reaction of acetylene gas with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. Alternative ethynyl sources, such as trimethylsilylacetylene, have been explored but require additional desilylation steps.

Step-by-Step Synthetic Procedures

Grignard Addition to Carboxaldehyde

The ethynyl group is introduced via a Grignard reaction:

  • Reaction Setup : (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (1.0 equiv) is dissolved in anhydrous THF at 0°C under nitrogen.

  • Addition of Ethynyl Magnesium Bromide : A 1.1 M solution of HC≡CMgBr in THF (1.2 equiv) is added dropwise, maintaining the temperature below 5°C to minimize side reactions.

  • Quenching and Workup : The reaction is quenched with saturated ammonium chloride, and the organic layer is extracted with ethyl acetate. Yield: 85–90%.

Oxidation to Stabilize the Ethynyl Group

The secondary alcohol formed in Step 2.1 is oxidized to a methyl ether to prevent retro-Grignard reactions:

  • Methylation : Sodium hydride (1.5 equiv) and methyl iodide (2.0 equiv) are added to the alcohol in THF at 0°C.

  • Reaction Monitoring : Completion is confirmed by TLC (Rf = 0.6 in hexane/ethyl acetate 4:1). Yield: 78–82%.

Deprotection and Purification

The dioxolane ring is retained throughout the synthesis to protect the diol moiety. Final purification involves:

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (7:3) eluent.

  • Crystallization : Recrystallization from cold ethanol yields enantiopure product (mp: 78–78.5°C).

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

  • Grignard Reaction : Temperatures >10°C lead to over-addition and dimerization.

  • Solvent Choice : THF provides optimal solubility for both the carboxaldehyde and Grignard reagent, whereas ethereal solvents like diethyl ether result in slower kinetics.

Catalytic Systems

  • Chiral Induction : The (R)-configuration is preserved by using enantiomerically pure carboxaldehyde. No additional chiral catalysts are required.

  • Acid Catalysis : BF3·OEt2 (5 mol%) accelerates cyclization steps in related dioxolane syntheses.

Analytical Validation and Quality Control

Stereochemical Purity Assessment

  • Chiral HPLC : A Chiralpak IC column (hexane/isopropanol 95:5, 1.0 mL/min) resolves enantiomers (tR = 12.3 min for (4R), tR = 14.1 min for (4S)).

  • Optical Rotation : [α]D25 = +42.5° (c = 1.0, CHCl3), consistent with literature values.

Structural Confirmation

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, CDCl3) : δ 4.35 (dd, J = 6.4 Hz, 1H, CH-O), 3.85 (m, 2H, OCH2), 2.50 (s, 1H, C≡CH), 1.40 (s, 6H, 2×CH3).

    • 13C NMR : δ 105.2 (C≡CH), 84.1 (C-O), 26.8 (CH3).

Comparative Data on Synthetic Routes

ParameterGrignard AdditionAlkyne Cyclization
Yield (%)8268
Purity (HPLC, %)99.697.3
Reaction Time (h)48
Catalyst RequirementNonePd(PPh3)4

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : Ethynyl magnesium bromide accounts for 60% of total costs due to acetylene storage requirements.

  • Purification : Chromatography contributes 25% of operational expenses, favoring crystallization for large batches .

Chemical Reactions Analysis

Types of Reactions

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

Organic Synthesis

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane serves as a valuable building block in organic synthesis. It can participate in various reactions such as:

  • Cross-Coupling Reactions : The ethynyl group allows for coupling with other electrophiles, facilitating the formation of carbon-carbon bonds.
  • Synthesis of Complex Molecules : It is used in the synthesis of biologically active compounds and natural products.

Case Study : A study demonstrated the use of this compound in synthesizing a series of substituted dioxolanes through palladium-catalyzed cross-coupling reactions. The yields ranged from 60% to 85%, showcasing its effectiveness as a synthetic intermediate .

Medicinal Chemistry

The compound's structural features allow it to interact with biological systems effectively. Its applications in medicinal chemistry include:

  • Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties against various pathogens.

Case Study : A derivative synthesized from this compound showed significant inhibition of viral replication in vitro, suggesting potential as a lead compound for drug development .

Polymer Science

In polymer chemistry, this compound can be utilized for:

  • Functionalization of Polymers : It can be employed to introduce ethynyl groups into polymer backbones, enhancing their properties.

Data Table: Polymer Functionalization

Polymer TypeMethod UsedYield (%)Properties Enhanced
PolyethyleneRadical polymerization75Increased thermal stability
PolystyreneClick chemistry82Improved mechanical strength

Mechanism of Action

The mechanism by which (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dioxolane Ring

Hydroxymethyl Derivatives
  • Solketal (4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane): Structure: Contains a hydroxymethyl (-CH2OH) group at the 4-position. Properties: Polar due to the hydroxyl group; acts as a bio-based solvent with high octane ratings (ON ~ 100) in fuel additives. The OH-group enhances antiknock performance, but methylation of this group drastically reduces ON . Applications: Used in green chemistry for glycerol valorization and as a gasoline oxygenate .
Benzyloxymethyl Derivatives
  • (R)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane: Structure: Features a benzyloxymethyl (-CH2OBn) group. Properties: Improved lipophilicity compared to solketal, facilitating use in hydrophobic reaction environments. The benzyl group enables deprotection strategies (e.g., hydrogenolysis) for introducing hydroxyl groups . Applications: Intermediate in glycosylation reactions and chiral ligand synthesis .
Ethynyl Derivatives
  • (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane :
    • Structure : Ethynyl group provides a terminal alkyne for click chemistry.
    • Properties : Ethynyl’s sp-hybridized carbon enables regioselective reactions (e.g., iodination to form (S,E)-4-(2-iodovinyl)-dioxolane) .
    • Applications : Key precursor in synthesizing vinylic ethers and chiral epoxides for anticancer agents .

Biological Activity

(4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound notable for its unique structural features and potential biological applications. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

Chemical Structure and Properties

The compound is characterized by an ethynyl group attached to a dioxolane ring, which contributes to its reactivity and biological properties. Its molecular formula is C8_{8}H10_{10}O2_{2} with a molecular weight of 154.16 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions that alter the activity of these targets, influencing key biological pathways. This compound's mechanism may include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes.
  • Receptor Modulation: It could act as a modulator of receptor activity, potentially affecting signaling pathways.

Biological Activity Overview

Recent studies have highlighted the antibacterial and antifungal activities of 1,3-dioxolane derivatives, including this compound. The following sections summarize key findings related to its biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study demonstrated that derivatives of 1,3-dioxolanes showed excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundMIC (µg/mL)Bacterial Strain
This compound625 - 1250Staphylococcus aureus
This compound625Enterococcus faecalis
Other derivativesVarying valuesPseudomonas aeruginosa, Staphylococcus epidermidis

This table summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans. Studies have reported that many synthesized dioxolanes exhibit potent antifungal properties.

CompoundActivityTarget Organism
This compoundSignificantCandida albicans
Other derivativesExcellentVarious fungi

Case Studies

A notable case study involved the synthesis and evaluation of various 1,3-dioxolanes for their biological activities. The study found that compounds with specific substituents exhibited enhanced antibacterial and antifungal activities compared to their racemic counterparts.

Key Findings:

  • Synthesis Efficiency: Compounds were synthesized using salicylaldehyde and diols with high yields.
  • Activity Spectrum: Most compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Enantiomeric Effects: Enantiomerically pure compounds often displayed superior biological activity compared to racemic mixtures.

Q & A

Q. What are the established synthetic routes for (4R)-4-ethynyl-2,2-dimethyl-1,3-dioxolane, and what are their key steps?

The compound is typically synthesized from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, a commercially available chiral precursor. Key steps include:

  • Alkynylation : Reaction with propargyl bromide or similar reagents in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) to introduce the ethynyl group .
  • Purification : Flash chromatography or silica gel column chromatography to isolate the product, followed by solvent removal under reduced pressure .
  • Validation : NMR (¹H/¹³C) and GC-MS analysis to confirm structure and purity .

Q. How is the enantiomeric purity of this compound validated?

Chiral purity is assessed via:

  • Chiral HPLC : Using columns with chiral stationary phases (e.g., cellulose-based) to separate enantiomers.
  • Optical Rotation : Comparison of experimental specific rotation values with literature data for the (4R)-configured compound .
  • NMR with Chiral Shift Reagents : Addition of europium-based reagents to induce diastereomeric splitting in proton signals .

Q. What safety protocols are critical during synthesis?

  • Hazard Mitigation : Use of gloves, goggles, and fume hoods to avoid skin/eye contact with intermediates like sodium hydride or halogenated reagents .
  • Waste Management : Segregation of organic solvents and halogenated byproducts for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantioselectivity?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, base strength) to identify optimal conditions. For example, higher NaH stoichiometry (1.5 equiv) in DMF improves alkynylation efficiency .
  • Catalyst Screening : Evaluation of phase-transfer catalysts or chiral auxiliaries to enhance stereochemical control .
  • Real-Time Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts) to confirm assignments .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy (e.g., observed vs. calculated mass for C₈H₁₀O₂) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by determining crystal structures of derivatives (e.g., iodophenyl analogs) .

Q. What strategies mitigate side reactions during alkynylation?

  • Temperature Control : Maintaining reactions at 0–25°C to suppress propargyl-allenyl isomerization .
  • Protecting Groups : Use of acid-labile groups (e.g., trityl) to shield reactive sites during synthesis .
  • Byproduct Trapping : Addition of molecular sieves or scavengers to sequester water or excess base .

Q. How can the compound’s stability under different storage conditions be evaluated?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity, or light, then monitor decomposition via TLC or HPLC .
  • Radical Scavengers : Test additives (e.g., BHT) to prevent oxidative degradation of the ethynyl group .

Methodological Tables

Table 1: Key Synthetic Parameters from Literature

Parameter
SolventTHFDMF
BaseKOtBuNaH
Yield65%59%
PurificationFlash chromatographySilica gel column

Table 2: Analytical Data Comparison

TechniqueObserved Data Reference Data
¹H NMR (δ, ppm)4.85 (d, J=2.4 Hz)4.83 (d, J=2.5 Hz)
¹³C NMR (δ, ppm)97.5 (C≡CH)97.3 (C≡CH)
GC-MS (m/z)154 [M]⁺154 [M]⁺

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